molecular formula C18H24BrNO3 B13090469 tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate

tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate

Cat. No.: B13090469
M. Wt: 382.3 g/mol
InChI Key: HUSHPTGFIROFAU-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The chroman-4-one framework within this compound is notable for its significant biological and pharmaceutical activities .

Preparation Methods

The synthesis of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP, TBAI, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The chroman-4-one framework within the compound is known to inhibit various enzymes and proteins, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds and chroman-4-one derivatives. Similar compounds include:

The uniqueness of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate lies in its specific combination of the spiro structure and the bromine substituent, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H24BrNO3

Molecular Weight

382.3 g/mol

IUPAC Name

tert-butyl 6-bromospiro[2,3-dihydrochromene-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-9-6-18(7-10-20)8-11-22-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3

InChI Key

HUSHPTGFIROFAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC3=C2C=C(C=C3)Br

Origin of Product

United States

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